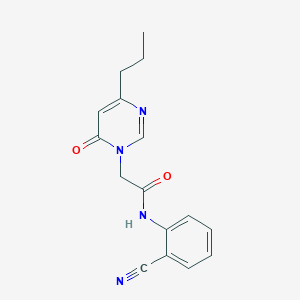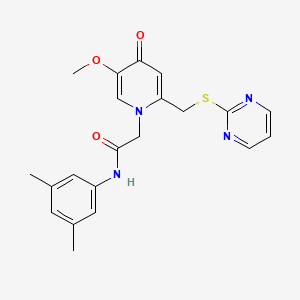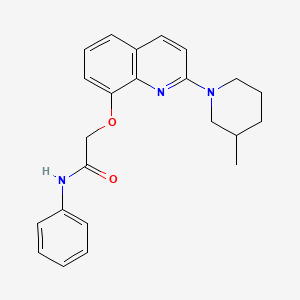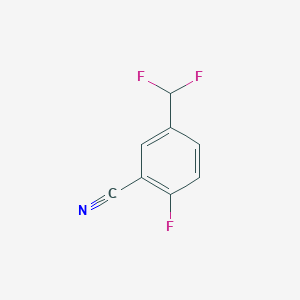
5-(Difluoromethyl)-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Difluoromethyl)-2-fluorobenzonitrile” is a compound that is part of the difluoromethylation processes based on X–CF2H bond formation . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of such compounds has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “5-(Difluoromethyl)-2-fluorobenzonitrile” is part of the broader field of difluoromethylation processes. These processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S .Chemical Reactions Analysis
The chemical reactions involved in the formation of “5-(Difluoromethyl)-2-fluorobenzonitrile” include electrophilic, nucleophilic, radical, and cross-coupling methods . These methods have been used to construct C(sp3)–CF2H bonds .Applications De Recherche Scientifique
Structural Trends in Fluorinated Benzonitriles
A study investigated the structural effects of fluorination on benzonitriles, including compounds similar to 5-(Difluoromethyl)-2-fluorobenzonitrile, using Fourier Transform Microwave Spectroscopy. The analysis provided insights into the geometrical changes and electronic structure modifications resulting from fluorination, enhancing our understanding of the compound's potential in designing new materials and molecules (Kamaee et al., 2015).
Spectroscopic and Computational Studies
Another research focused on the equilibrium geometric structure and vibrational spectra of fluorinated benzonitriles through Density Functional Theory (DFT). It highlighted the molecular structure's implications on non-linear optical properties, indicating potential applications in developing new optical materials (Ajaypraveenkumar et al., 2017).
Catalytic Applications
Research into photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds shows the significance of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. Such studies pave the way for innovative synthetic methodologies, enabling the efficient introduction of fluorinated motifs into organic molecules (Koike & Akita, 2016).
Microwave Spectrum Analysis
The microwave spectrum analysis of difluorobenzonitriles contributes to a deeper understanding of their electronic and structural characteristics, essential for designing compounds with specific physical and chemical properties (Onda et al., 2002).
Difluoromethylation Reactions
The exploration of selective difluoromethylation and monofluoromethylation reactions is critical for introducing fluorine atoms or moieties into organic molecules. Such reactions are fundamental in synthesizing CF2H- and CH2F-containing pharmaceuticals and agrochemicals, demonstrating the broad applicability of fluorinated benzonitriles in synthetic chemistry (Hu et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(difluoromethyl)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-7-2-1-5(8(10)11)3-6(7)4-12/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOWBZBLZCXHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-2-fluorobenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

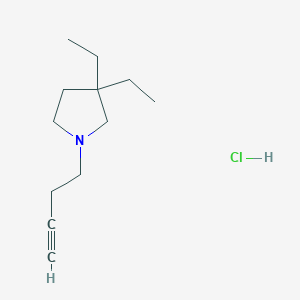
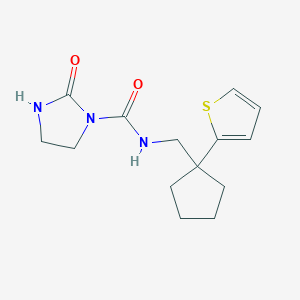
![3-(3-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2478465.png)
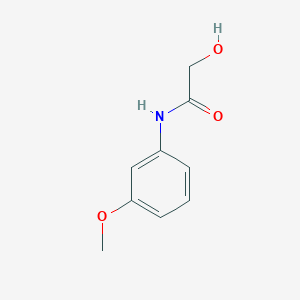
![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2478469.png)
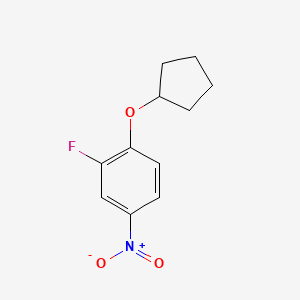
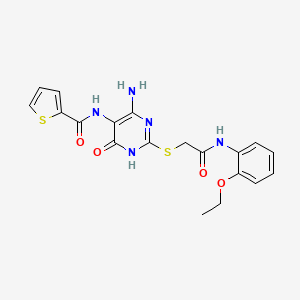
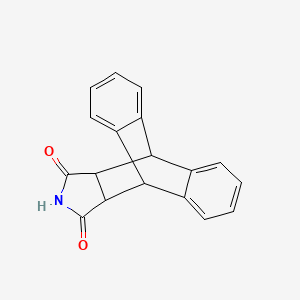
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2478475.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2478476.png)
